An In-Depth Technical Guide to the Synthesis of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one
An In-Depth Technical Guide to the Synthesis of 6-Nitro-2H-pyrido[3,2-b]oxazin-3(4H)-one
An In-Depth Technical Guide to the Synthesis of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of the analogous, non-nitrated compound, 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, is documented in chemical literature, and this guide extrapolates a viable pathway to its nitrated derivative, a structure with potential for further functionalization and biological evaluation.[1] The strategic introduction of a nitro group onto the pyridone ring offers a versatile handle for subsequent chemical modifications, making this a key target for library synthesis and lead optimization programs.
The proposed synthesis is a multi-step process commencing with the readily available starting material, 2-aminopyridine. The core of the strategy involves the sequential introduction of the required functional groups—a nitro group at the 5-position and a hydroxyl group at the 3-position of the pyridine ring—followed by the construction of the oxazinone ring.
Strategic Overview of the Synthetic Pathway
The synthesis of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one can be logically approached in two main stages: the synthesis of the key intermediate, 2-amino-5-nitropyridin-3-ol, and its subsequent cyclization to form the target pyridoxazinone.
Caption: Overall synthetic strategy for 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-nitropyridin-3-ol
The successful synthesis of the target molecule hinges on the preparation of the crucial intermediate, 2-amino-5-nitropyridin-3-ol. This will be achieved through a two-step process starting from 2-aminopyridine.
Step 1.1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine
The initial step involves the regioselective nitration of 2-aminopyridine to introduce a nitro group at the 5-position. This is a well-established transformation in pyridine chemistry. The amino group at the 2-position is an ortho-, para-director; however, under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring towards electrophilic substitution. The careful control of reaction conditions is therefore paramount to achieve the desired regioselectivity.
Experimental Protocol:
A preparation method for 5-nitro-2-aminopyridine involves the use of a microreactor for a continuous process, which offers advantages in terms of safety, reaction time, and yield compared to traditional batch methods.[3]
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Preparation of Reaction Liquid I: An organic solvent is added to a 2-aminopyridine solution and mixed to obtain the first reaction liquid.[3]
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Preparation of Reaction Liquid II: Concentrated nitric acid and concentrated sulfuric acid are mixed to create the second reaction liquid.[3]
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Nitration in a Microreactor: The two reaction liquids are pumped into a microreactor. The reaction is heated to a temperature between 20-60 °C under atmospheric pressure.[3]
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Work-up and Purification: After the reaction is complete, the product is separated and purified to yield a yellow solid of 5-nitro-2-aminopyridine.[3]
Causality Behind Experimental Choices:
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Sulfuric Acid: Serves as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.
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Controlled Temperature: The temperature is carefully controlled to prevent over-nitration and the formation of undesired byproducts.
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Microreactor: The use of a microreactor allows for precise control over reaction parameters, enhancing safety and improving yield and purity.[3]
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| 2-Aminopyridine | 94.11 | 1.007 | 210 | Toxic, Irritant |
| Sulfuric Acid | 98.08 | 1.84 | 337 | Corrosive, Oxidizer |
| Nitric Acid | 63.01 | 1.51 | 83 | Corrosive, Oxidizer |
Table 1: Properties of Reagents for Nitration.
Step 1.2: Proposed Synthesis of 2-Amino-5-nitropyridin-3-ol via Diazotization
The introduction of a hydroxyl group at the 3-position of 2-amino-5-nitropyridine is the most challenging step in this synthesis. A plausible approach involves the diazotization of a 2,3-diamino-5-nitropyridine precursor, followed by hydrolysis of the diazonium salt. This strategy is analogous to the synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine.[4]
Proposed Sub-steps:
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Reduction of 2-amino-5-nitropyridine: The nitro group of 2-amino-5-nitropyridine would first be reduced to an amino group to yield 2,5-diaminopyridine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
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Nitration of 2,5-diaminopyridine: The resulting 2,5-diaminopyridine would then be selectively nitrated at the 3-position. This step would require careful optimization to control the regioselectivity.
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Diazotization and Hydrolysis: The resulting 2,3-diamino-5-nitropyridine would then undergo selective diazotization of the 3-amino group, followed by hydrolysis of the diazonium salt in an aqueous acidic medium to introduce the hydroxyl group.
Alternative Approach:
An alternative, though potentially more complex, route could involve the synthesis of a 2-amino-3-halogeno-5-nitropyridine intermediate, followed by nucleophilic substitution with a hydroxide source. The synthesis of 2-amino-3-hydroxypyridine derivatives from 2-amino-3,5-dihalogenopyridines has been reported and could be adapted.[5]
Part 2: Construction of the Pyridoxazinone Ring
With the key intermediate, 2-amino-5-nitropyridin-3-ol, in hand, the final stage of the synthesis involves the formation of the oxazinone ring. This is typically achieved through a two-step sequence of acylation followed by intramolecular cyclization.
Step 2.1: Acylation of 2-Amino-5-nitropyridin-3-ol
The amino group of 2-amino-5-nitropyridin-3-ol is acylated with a suitable two-carbon electrophile, such as chloroacetyl chloride or ethyl chloroacetate. The use of chloroacetyl chloride is common for the synthesis of related benzoxazinones.
Experimental Protocol (Adapted from similar reactions):
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Dissolution: 2-Amino-5-nitropyridin-3-ol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger.
-
Acylation: The solution is cooled in an ice bath, and chloroacetyl chloride is added dropwise with stirring.
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Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-(3-hydroxy-5-nitropyridin-2-yl)-2-chloroacetamide.
Caption: Acylation of the key intermediate.
Step 2.2: Intramolecular Cyclization
The final step is the intramolecular cyclization of the N-(3-hydroxy-5-nitropyridin-2-yl)-2-chloroacetamide intermediate to form the desired 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This reaction is typically base-mediated, where the hydroxyl group is deprotonated, and the resulting alkoxide attacks the electrophilic carbon of the chloroacetamide moiety, displacing the chloride ion.
Experimental Protocol (Adapted from similar reactions):
-
Dissolution: The crude N-(3-hydroxy-5-nitropyridin-2-yl)-2-chloroacetamide is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Base: A strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution.
-
Heating: The reaction mixture is heated to facilitate the cyclization. The optimal temperature and reaction time would need to be determined empirically.
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Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the pure 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Caption: Intramolecular cyclization to form the pyridoxazinone ring.
Characterization of the Final Product
The structure of the synthesized 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one would be confirmed using a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methylene protons of the oxazinone ring, and a broad singlet for the amide proton. The chemical shifts will be influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the lactam, and the methylene carbon of the oxazinone ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the target compound (C₇H₅N₃O₄). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the lactam, and the symmetric and asymmetric stretches of the nitro group. |
Table 2: Expected Analytical Data for 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Safety and Handling
All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis, particularly concentrated acids, nitrating agents, and chloroacetyl chloride, are corrosive and toxic and should be handled with extreme care.
Future Perspectives
The successful synthesis of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one opens up avenues for further chemical exploration. The nitro group can be reduced to an amine, which can then be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. The lactam nitrogen can also be a site for alkylation or arylation to introduce further diversity. These derivatives could be screened for a wide range of biological activities, contributing to the development of new therapeutic agents.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 88499, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. [Link]
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Google Patents.
- Google Patents.
Sources
- 1. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
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